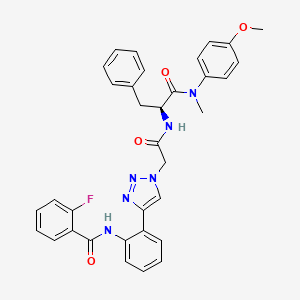

HIV-1 capsid inhibitor 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H31FN6O4 |

|---|---|

Molecular Weight |

606.6 g/mol |

IUPAC Name |

2-fluoro-N-[2-[1-[2-[[(2S)-1-(4-methoxy-N-methylanilino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]triazol-4-yl]phenyl]benzamide |

InChI |

InChI=1S/C34H31FN6O4/c1-40(24-16-18-25(45-2)19-17-24)34(44)30(20-23-10-4-3-5-11-23)36-32(42)22-41-21-31(38-39-41)27-13-7-9-15-29(27)37-33(43)26-12-6-8-14-28(26)35/h3-19,21,30H,20,22H2,1-2H3,(H,36,42)(H,37,43)/t30-/m0/s1 |

InChI Key |

ZPXGVTUWCZDJIT-PMERELPUSA-N |

Isomeric SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)C(CC2=CC=CC=C2)NC(=O)CN3C=C(N=N3)C4=CC=CC=C4NC(=O)C5=CC=CC=C5F |

Origin of Product |

United States |

Foundational & Exploratory

The Early Development of HIV-1 Capsid-Targeting Antivirals

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein (CA) has emerged as a critical and highly attractive therapeutic target. Its essential roles in multiple, distinct phases of the viral lifecycle—from the early stages of uncoating and nuclear import to the late stages of assembly and maturation—make it a powerful point of intervention. Furthermore, the high genetic conservation of the CA protein across various HIV-1 subtypes suggests that capsid-targeting antivirals will have a high barrier to resistance.[1] This technical guide delves into the foundational discoveries and early development of small molecules designed to inhibit HIV-1 capsid function, laying the groundwork for the first-in-class approved drug, Lenacapavir. We will explore the mechanisms of action of pioneering compounds, detail the key experimental protocols used for their characterization, present quantitative data for comparison, and visualize the complex biological and experimental pathways.

Introduction: Why Target the HIV-1 Capsid?

The HIV-1 capsid is a conical fullerene-like shell composed of approximately 250 hexamers and 12 pentamers of the viral CA protein.[2] This structure encases the viral RNA genome and essential enzymes. The precise timing of its disassembly (uncoating) after cell entry is critical for successful reverse transcription and transport of the pre-integration complex to the nucleus.[3][4] In the late phase of replication, the CA domain of the Gag polyprotein orchestrates the assembly of new, immature virions.[2] Following proteolytic cleavage, mature CA reassembles to form the infectious core.[2]

Disrupting the delicate stability of the capsid—either by preventing its assembly, forcing its premature disassembly, or inhibiting its maturation—can potently block viral replication.[3][5] Early research efforts validated this hypothesis, identifying several classes of small molecules that interfere with capsid function through distinct mechanisms.

Foundational Capsid-Targeting Compounds and Their Mechanisms

The early exploration of CA inhibitors revealed multiple viable strategies for disrupting the viral lifecycle.

Assembly Inhibitors: The CAP-1 Story

The first CA-targeting inhibitor, CAP-1 , was identified in 2003 through a computational screen for small molecules that could bind to the N-terminal domain (CA-NTD) of the capsid protein.[6][7]

-

Mechanism of Action: CAP-1 acts as a late-phase inhibitor. It binds to a hydrophobic cavity at the base of the CA-NTD and interferes with the CA-CA interactions necessary for the proper assembly of the mature core during virion maturation.[6][8] This results in the formation of virions with abnormal core morphologies and heterogeneous sizes, rendering them non-infectious.[6] Crucially, CAP-1 does not disrupt already formed capsids but prevents their correct formation.[6]

Core Destabilizers: The PF-3450074 (PF74) Breakthrough

A significant advancement came with the discovery of PF-3450074 (PF74) , a compound with submicromolar potency against a broad range of HIV-1 isolates.[1][7]

-

Mechanism of Action: PF74 exhibits a dual mechanism, interfering with both early and late stages of replication.[5] Its primary and most potent effect is on the early stage. It binds to a highly conserved pocket at the interface between two adjacent CA subunits within an assembled hexamer.[9][10] This binding destabilizes the viral core, triggering premature uncoating shortly after entry into the host cell.[3][4] This rapid dissolution of the capsid prevents the initiation of reverse transcription, thus halting the infection before the viral genome can be copied.[3][4] The binding site for PF74 is also utilized by essential host factors like CPSF6 and NUP153, and PF74's mechanism involves competing with these interactions.[11][12]

Core Stabilizers: The BI Series

The pyrrolopyrazolones (BI-1 and BI-2) were identified in a screen for inhibitors that stabilize capsid complexes.[7]

-

Mechanism of Action: Like PF74, BI compounds bind to the same pocket in the CA-NTD.[7] However, they exert a functionally opposite effect. Instead of destabilizing the core, they stabilize CA assemblies.[7] This stabilization is thought to inhibit infection by preventing the timely uncoating required for nuclear entry of the viral pre-integration complex.[7] Unlike PF74, BI-2 does not inhibit reverse transcription but specifically blocks the nuclear import step.[7]

Maturation Inhibitors: Bevirimat and the Gag Precursor Target

Maturation inhibitors represent a distinct class that targets the viral Gag polyprotein before the mature capsid is even formed. The first-in-class compound was Bevirimat (PA-457) .

-

Mechanism of Action: Bevirimat does not bind to the mature CA protein but to its precursor within the Gag polyprotein. It specifically inhibits the final proteolytic cleavage step that separates the CA domain from the spacer peptide 1 (SP1).[13][14] By binding to the CA-SP1 junction, Bevirimat blocks access by the viral protease, stabilizing the immature Gag lattice.[15][16] This leads to the production and release of defective, non-infectious virus particles with aberrant cores.[14]

-

Developmental Hurdles: The clinical development of Bevirimat was ultimately halted due to the presence of naturally occurring polymorphisms in the SP1 region of Gag in a subset of patients, which conferred baseline resistance.[16]

Quantitative Data on Early Capsid Inhibitors

The following tables summarize the antiviral potency and, where available, binding affinity data for the pioneering capsid-targeting compounds.

| Table 1: Antiviral Potency of Early HIV-1 Capsid-Targeting Antivirals | | :--- | :--- | :--- | :--- | | Compound | Mechanism Class | Cell Type | EC₅₀ / IC₅₀ | | CAP-1 | Assembly Inhibitor | - | Reduced replication by 95% at 100 µM[7] | | PF-3450074 (PF74) | Core Destabilizer | Various Isolates | 8 - 640 nM[1][7] | | | | HIV-1 NL4-3 | 0.72 µM[11] | | | | PBMCs (HIV-1 JR-CSF) | 0.6 µM[11] | | BI-2 | Core Stabilizer | - | 1.8 µM[7] | | Bevirimat (PA-457) | Maturation Inhibitor | Wild-type & Drug-resistant isolates | Similar IC₅₀ values for both[14] | | NYAD-1 | Peptide Inhibitor | Various Isolates | 4 - 15 µM[7] | | GS-CA1 | Core Stabilizer/Assembly Modulator | PBMCs | 140 pM[1] | | GSK878 | Core Stabilizer/Assembly Modulator | MT-2 Cells | 39 pM[2] |

| Table 2: Binding Affinity of Selected Early Inhibitors | | :--- | :--- | :--- | | Compound | Binding Target | K_d_ (Dissociation Constant) | | PF-3450074 (PF74) | CA Hexamer | 176 ± 78 nM[11] |

Key Experimental Protocols

Characterizing the mechanism of action of novel capsid inhibitors requires a suite of specialized virological and biochemical assays.

Time-of-Addition (ToA) Assay

This cell-based assay is crucial for determining whether a compound acts early (e.g., entry, uncoating, reverse transcription) or late (e.g., assembly, maturation, budding) in the viral lifecycle.

-

Methodology: A synchronized infection of susceptible cells is initiated. The inhibitor being tested is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[17][18] Known drugs with defined targets (e.g., entry inhibitors, reverse transcriptase inhibitors) are used as controls. Viral replication is quantified at the end of a single cycle (e.g., 24-31 hours).[17] If a compound loses its effectiveness only when added late, it indicates an early-stage target. Conversely, if it remains effective even when added hours after infection, it points to a late-stage target.

Quantitative PCR (qPCR) for Reverse Transcription Products

This assay directly measures the impact of an inhibitor on the synthesis of viral DNA. It is a key follow-up for compounds identified as early-stage inhibitors by ToA.

-

Methodology: Cells are infected with HIV-1 in the presence or absence of the inhibitor. At specific time points post-infection, total cellular DNA is extracted.[19] qPCR is then performed using specific primers and probes to quantify different forms of viral DNA, such as "early" (e.g., R-U5) and "late" (e.g., Gag or Pol) reverse transcription products.[20][21] A significant reduction in late DNA products confirms that the inhibitor acts at or before the completion of reverse transcription.[4]

Fate-of-the-Capsid Assay

This biochemical assay directly assesses the stability of the viral core within the cytoplasm of infected cells, providing evidence for whether a compound stabilizes or destabilizes the capsid.[22][23]

-

Methodology: Cells are infected with a high titer of virus. At various times post-infection, the cells are harvested and gently lysed using a hypotonic buffer to release the cytoplasmic contents while keeping the nuclei intact.[24][25] The lysate is then layered onto a dense sucrose cushion and subjected to ultracentrifugation.[24][25] Intact, particulate cores are dense and will pellet through the sucrose, while disassembled, soluble CA protein will remain in the supernatant.[25] The amount of CA in the pellet versus the supernatant is quantified by Western blotting. An increase in pelletable CA indicates core stabilization, while a decrease signifies destabilization.[2][26]

Structural Biology Protocols (NMR and X-ray Crystallography)

These techniques are essential for identifying the precise binding site of an inhibitor on the CA protein, which is critical for understanding its mechanism and for structure-based drug design.

-

Methodology:

-

NMR Spectroscopy: For determining the binding site, a purified, isotopically labeled (e.g., ¹⁵N) CA protein (or a specific domain like the CA-NTD) is used.[27] The inhibitor is titrated into the protein sample, and changes in the chemical shifts of specific amino acid residues are monitored using techniques like 2D ¹H-¹⁵N HSQC. Residues showing significant perturbations are identified as being at or near the binding interface.[27][28]

-

X-ray Crystallography: To obtain an atomic-resolution structure, the inhibitor is co-crystallized with the purified CA protein or a pre-formed CA hexamer.[27] The resulting crystals are diffracted with X-rays, and the diffraction pattern is used to solve the three-dimensional structure of the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.[9][10]

-

Visualizations of Pathways and Workflows

Diagram 1: HIV-1 Capsid Lifecycle and Inhibitor Targets

Caption: Key stages of the HIV-1 capsid lifecycle and the points of intervention for early inhibitors.

Diagram 2: Experimental Workflow for Characterizing an Early-Stage Capsid Inhibitor

Caption: Logical workflow for the discovery and characterization of an early-stage HIV-1 capsid inhibitor.

Diagram 3: Capsid Interaction with Host Factors and Inhibitor Interference

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. journals.asm.org [journals.asm.org]

- 3. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of human immunodeficiency virus type 1 infection by virus capsid destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV Capsid is a Tractable Target for Small Molecule Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral inhibition of the HIV-1 capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the antiviral assembly inhibitor CAP-1 bound to the HIV-1 CA protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structural basis of HIV-1 capsid recognition by PF74 and CPSF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.asm.org [journals.asm.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Bevirimat: a novel maturation inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Fractionation and Quantitative Analysis of HIV-1 Reverse Transcription in Target Cells [bio-protocol.org]

- 20. Quantification of HIV-1 DNA [en.bio-protocol.org]

- 21. Real-Time PCR Analysis of HIV-1 Replication Post-entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The fate of HIV-1 capsid: a biochemical assay for HIV-1 uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 24. pubcompare.ai [pubcompare.ai]

- 25. The Fate of HIV-1 Capsid: A Biochemical Assay for HIV-1 Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Monitoring binding of HIV-1 capsid assembly inhibitors using (19)F ligand-and (15)N protein-based NMR and X-ray crystallography: early hit validation of a benzodiazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel inhibitor binding site discovery on HIV-1 capsid N-terminal domain by NMR and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

First-in-Class HIV-1 Capsid Inhibitors: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 capsid, a conical protein shell encasing the viral genome and essential enzymes, plays a multifaceted role throughout the viral lifecycle. Its proper assembly, stability, and disassembly are critical for successful infection, making it a compelling target for antiretroviral therapy. First-in-class HIV-1 capsid inhibitors represent a novel class of antiretroviral agents that directly target this viral structure, offering a unique mechanism of action with the potential to overcome resistance to existing drug classes. This technical guide provides an in-depth exploration of the mechanism of action of these pioneering inhibitors, with a primary focus on lenacapavir (formerly GS-6207), the first approved drug in this class.

Core Mechanism of Action: A Multi-Stage Attack

First-in-class HIV-1 capsid inhibitors, exemplified by lenacapavir and the related research compound GS-CA1, exert their antiviral effect by binding to a highly conserved pocket on the capsid protein (CA). This binding event disrupts multiple, temporally distinct stages of the HIV-1 lifecycle, from the early events following viral entry to the late stages of virion maturation.

The primary mechanism involves the inhibitor binding at the interface between two adjacent CA subunits within the capsid hexamer. This interaction involves both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of the neighboring monomer. By occupying this critical pocket, the inhibitor stabilizes the capsid lattice, leading to a state of hyperstabilization. This seemingly protective effect is, in fact, detrimental to the virus. The overly stable capsid fails to undergo the precisely timed disassembly (uncoating) required for the efficient release of the viral reverse transcription complex into the cytoplasm and its subsequent import into the nucleus.

Furthermore, the binding of these inhibitors competitively interferes with the interaction of the capsid with essential host cell factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153), which are crucial for nuclear import of the pre-integration complex.

In the late stages of the viral lifecycle, during the assembly of new virions, the presence of capsid inhibitors disrupts the normal process of CA multimerization. This interference leads to the formation of aberrant, non-infectious capsids, thereby reducing the production of viable progeny virus.

Quantitative Data on Antiviral Activity

The potency of first-in-class HIV-1 capsid inhibitors has been extensively characterized in vitro against various laboratory strains and clinical isolates of HIV-1, as well as in clinical trials.

| Inhibitor | Assay Type | Cell Line/System | HIV-1 Strain | EC50 (pM) | Reference |

| Lenacapavir (GS-6207) | Antiviral Activity | PBMCs | Various | ~12 - 314 | |

| Early Stage Inhibition | - | - | ~55 | ||

| Late Stage Inhibition | - | - | ~314 | ||

| GS-CA1 | Antiviral Activity | MT-4 cells | HIV-1IIIB | 240 ± 40 | |

| Antiviral Activity | Primary human CD4+ T-cells | HIV-1BaL | 60 ± 10 | ||

| Antiviral Activity | Macrophages | HIV-1BaL | 100 ± 70 |

Clinical Trial Efficacy of Lenacapavir

| Trial | Patient Population | Primary Endpoint | Quantitative Outcome | Reference |

| CAPELLA (Phase 2/3) | Heavily Treatment-Experienced with Multidrug-Resistant HIV-1 | Proportion of patients with ≥0.5 log10 copies/mL viral load reduction at day 15 | Lenacapavir: 88% vs. Placebo: 17% | |

| HIV-1 RNA <50 copies/mL at Week 26 | 81% | |||

| Mean change in CD4+ count at Week 26 | +75 cells/mm³ | |||

| HIV-1 RNA <50 copies/mL at Week 52 | 83% | |||

| Mean change in CD4+ count at Week 52 | +83 cells/µL | |||

| HIV-1 RNA <50 copies/mL at Week 156 (Missing-data-excluded) | 85% | |||

| CALIBRATE (Phase 2) | Treatment-Naïve | HIV-1 RNA <50 copies/mL at Week 28 | 94% (subcutaneous and oral lenacapavir + F/TAF) | |

| HIV-1 RNA <50 copies/mL at Week 54 (subcutaneous lenacapavir + TAF) | 90% |

Key Experimental Methodologies

In Vitro HIV-1 Capsid Assembly Assay (Turbidity Assay)

This assay monitors the inhibitor's effect on the in vitro assembly of purified recombinant HIV-1 CA protein into higher-order structures, which can be measured by an increase in turbidity.

Materials:

-

Purified recombinant HIV-1 CA protein

-

High-salt assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

-

Test inhibitor dissolved in DMSO

-

Spectrophotometer capable of reading absorbance at 350 nm

Protocol:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

In a cuvette, mix the high-salt assembly buffer with the desired final concentration of the inhibitor or DMSO as a vehicle control.

-

Initiate the assembly reaction by adding a concentrated stock of purified CA protein to the cuvette to a final concentration typically in the range of 100-200 µM.

-

Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).

-

Record absorbance readings at regular intervals to generate an assembly curve. Inhibition of assembly is observed as a decrease in the rate and extent of the turbidity increase compared to the control.

Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)

This assay quantifies the infectivity of HIV-1 virions produced in the presence or absence of an inhibitor. It utilizes pseudotyped viruses capable of only a single round of infection and a reporter gene (e.g., luciferase) to measure the extent of infection.

Materials:

-

HEK293T cells

-

Plasmids: HIV-1 packaging construct (env-deficient, with reporter gene), VSV-G expression plasmid

-

Transfection reagent

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene)

-

Luciferase assay substrate and reader

Protocol:

-

Virus Production: Co-transfect HEK293T cells with the HIV-1 packaging plasmid and the VSV-G expression plasmid in the presence of various concentrations of the test inhibitor or DMSO control.

-

After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virions.

-

Clarify the supernatant by centrifugation and filtration.

-

Infection: Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

Add the harvested virus supernatant to the target cells and incubate for 48 hours.

-

Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol. A decrease in luciferase signal in cells infected with virus produced in the presence of the inhibitor indicates a reduction in viral infectivity.

Fate-of-the-Capsid Assay

This biochemical assay assesses the stability of the HIV-1 capsid core within infected cells by separating soluble CA from intact, particulate capsid cores.

Materials:

-

Target cells (e.g., HeLa cells)

-

Concentrated HIV-1 virus stock

-

Test inhibitor

-

Hypotonic lysis buffer

-

Sucrose cushion (e.g., 30% sucrose)

-

Ultracentrifuge

-

Reagents for SDS-PAGE and Western blotting (including an anti-CA antibody)

Protocol:

-

Infect target cells with a high concentration of HIV-1.

-

After a short incubation period to allow for viral entry (e.g., 2 hours), treat the cells with the test inhibitor or DMSO control for a defined period (e.g., 2-4 hours).

-

Harvest and lyse the cells in a hypotonic buffer.

-

Clarify the cell lysate by low-speed centrifugation to remove nuclei and cell debris.

-

Layer the cytoplasmic lysate onto a sucrose cushion.

-

Pellet the intact capsid cores through the sucrose cushion by ultracentrifugation. The soluble CA will remain in the supernatant.

-

Carefully separate the supernatant and pellet fractions.

-

Analyze the amount of CA protein in both fractions by SDS-PAGE and Western blotting using an anti-CA antibody. An increase in the amount of CA in the pellet fraction in the presence of the inhibitor indicates capsid stabilization.

Visualizing the Mechanism and Workflows

Caption: Mechanism of action of first-in-class HIV-1 capsid inhibitors.

Caption: Workflow for characterizing HIV-1 capsid inhibitors.

Conclusion

First-in-class HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action that targets multiple stages of the viral lifecycle. Their ability to both hyperstabilize the incoming viral core and disrupt the assembly of new virions provides a dual mode of attack that is highly potent and presents a high barrier to resistance. The quantitative data from both preclinical and clinical studies underscore the promise of this new class of drugs, particularly for heavily treatment-experienced individuals with multidrug-resistant HIV-1. The experimental methodologies detailed herein provide a framework for the continued investigation and development of next-generation capsid inhibitors.

HIV-1 Capsid Protein (p24): A Multifaceted Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. While combination antiretroviral therapy (cART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug resistance and the need for lifelong treatment necessitate the development of novel therapeutic strategies targeting different aspects of the viral lifecycle.[1] The viral capsid protein, p24 (CA), has emerged as a highly attractive, yet underexploited, therapeutic target. Unlike viral enzymes, the p24 capsid is involved in multiple, distinct stages of the HIV-1 replication cycle, offering several opportunities for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the HIV-1 p24 capsid protein, its critical roles in viral replication, its validation as a therapeutic target, and the key methodologies used in its study.

Structure and Function of HIV-1 Capsid Protein (p24)

The p24 capsid is the major structural component of the viral core, forming a protective, conical shell around the viral RNA genome and essential enzymes like reverse transcriptase and integrase. This protective function is crucial for shielding the viral contents from host cell defense mechanisms.[2]

2.1 The p24 Monomer The fundamental building block of the capsid is the 24 kDa p24 protein, encoded by the viral gag gene. Each monomer consists of two distinct globular domains connected by a flexible linker:

-

N-terminal domain (NTD): Composed of seven α-helices and a β-hairpin, the NTD is primarily responsible for forming the hexameric and pentameric rings that make up the capsid lattice.[2]

-

C-terminal domain (CTD): Comprising four α-helices, the CTD is crucial for the dimerization of p24 monomers, an interaction that links adjacent hexamers and pentamers together, providing stability to the overall capsid structure.[2]

2.2 The Assembled Capsid The mature HIV-1 capsid is a fullerene cone-like structure composed of approximately 200-250 p24 hexamers and exactly 12 p24 pentamers.[4] The pentamers are incorporated at points of high curvature, enabling the closure of the conical structure. This precise arrangement of subunits is not static; the capsid is a metastable structure, meaning its stability must be finely tuned to permit assembly during virion maturation and timely disassembly (uncoating) upon infection of a new cell.

Role of p24 in the HIV-1 Lifecycle

The p24 capsid is a dynamic participant throughout the HIV-1 replication cycle, from the initial stages of infection to the final assembly of new virions.[5][6][7] Its multifunctionality makes it a critical component for viral propagation.

-

Viral Entry and Uncoating: Following fusion of the viral and host cell membranes, the capsid core is released into the cytoplasm. The core must remain largely intact to facilitate the early stages of infection.

-

Reverse Transcription: The capsid provides a protected microenvironment for reverse transcription, the process of converting the viral RNA genome into DNA. Premature disassembly of the capsid leads to abortive infection.[8]

-

Nuclear Import: The intact or nearly intact capsid traffics through the cytoplasm and interacts with components of the nuclear pore complex, such as Nucleoporin 153 (Nup153), to facilitate the entry of the viral pre-integration complex into the nucleus.[2][9]

-

Integration: The capsid plays a role in directing the viral DNA to specific sites within the host cell's genome for integration.[2]

-

Assembly and Maturation: In the late phase of the lifecycle, newly synthesized Gag polyproteins assemble at the host cell membrane. Following budding of the new virion, the viral protease cleaves the Gag polyprotein, releasing p24 monomers which then assemble into the mature, conical capsid core.[10]

p24 as a Therapeutic Target

The essential and multifaceted role of p24 makes it an ideal therapeutic target. Unlike enzymes which may be compensated for by cellular machinery, the structural and functional integrity of the capsid is indispensable. Any disruption of its finely tuned stability—either preventing its assembly or blocking its disassembly—can halt the viral lifecycle.[1][2]

Key therapeutic strategies include:

-

Inhibiting Assembly: Preventing the formation of the capsid during virion maturation results in the production of non-infectious particles.

-

Destabilizing the Capsid: Causing premature uncoating upon entry exposes the viral genome to cytoplasmic sensors and degradation, preventing reverse transcription.

-

Hyper-stabilizing the Capsid: Preventing the necessary uncoating process traps the viral genome within the core, blocking nuclear import and integration.[11]

-

Blocking Host Factor Interactions: Interfering with the binding of essential host factors (e.g., CPSF6, Nup153) to the capsid can disrupt nuclear trafficking and integration.[9][12]

Therapeutic Strategies Targeting p24

Small Molecule Inhibitors

A new class of antiretroviral drugs, known as capsid inhibitors, directly targets p24. These molecules typically bind to a conserved pocket at the interface between two adjacent p24 monomers within a hexamer. This pocket is also the binding site for critical host factors like CPSF6 and Nup153.[12][13]

| Compound Name | Mechanism of Action | Potency (EC50 / IC50) | Development Stage |

| Lenacapavir (GS-6207) | Multi-stage inhibitor; hyper-stabilizes capsid, blocks nuclear import and disrupts assembly.[9][14] | EC50: ~30-190 pM[14] | FDA Approved |

| GS-CA1 | Multi-stage inhibitor, analog of Lenacapavir. Hyper-stabilizes the core.[13][15] | EC50: ~140-240 pM[13][16] | Preclinical |

| PF-3450074 (PF-74) | Bimodal; destabilizes capsid at high concentrations, stabilizes at lower concentrations. Competes with host factor binding.[11][12][17] | EC50: 8-640 nM[12][17]; IC50: ~0.6-1.5 µM[17] | Research Tool |

| BI-2 | Destabilizes the core; blocks infection post-reverse transcription but prior to nuclear import.[18][19] | IC50: ~3 µM[18] | Research Tool |

Biologics

While less developed than small molecules, biologics represent a potential future strategy. Monoclonal antibodies (mAbs) that can internalize into infected cells and bind to p24 could theoretically disrupt capsid assembly or function. This approach faces significant challenges related to delivering the antibody intracellularly to the site of viral replication.

Key Molecular Interactions and Signaling Pathways

The HIV-1 capsid does not act in isolation; it co-opts and evades host cellular machinery through a series of critical protein-protein interactions.

-

Cyclophilin A (CypA): This cellular prolyl isomerase binds to a specific loop on the p24 NTD. While not essential for all HIV-1 strains, CypA binding can protect the capsid from recognition by some host restriction factors.

-

Cleavage and Polyadenylation Specific Factor 6 (CPSF6): CPSF6 binds to the same pocket as many capsid inhibitors and is thought to guide the pre-integration complex to transcriptionally active regions of chromatin for integration.[9]

-

TRIM5α: This host restriction factor can recognize the incoming HIV-1 capsid lattice in some primate species (and to a lesser extent in humans), leading to premature uncoating and viral degradation. Importantly, TRIM5α acts as a pattern recognition receptor; upon binding the capsid lattice, its E3 ubiquitin ligase activity is stimulated, leading to the activation of TAK1 and subsequent downstream activation of NF-κB and AP-1, inducing an antiviral inflammatory state.[20][21][22][23]

Experimental Protocols

Studying p24 function and inhibition requires a specialized set of virological and biochemical assays.

In Vitro Capsid Assembly and Stability Assay

This assay measures the ability of compounds or proteins to modulate the assembly or stability of p24 capsids in vitro.[24][25]

Principle: Recombinant p24 (or a p24-Nucleocapsid fusion protein, CA-NC) can self-assemble into tubular structures that mimic the authentic capsid lattice under high salt conditions. The stability of these pre-formed tubes can be tested by subjecting them to destabilizing conditions in the presence or absence of a test compound. The remaining assembled capsids are then pelleted by ultracentrifugation and quantified.

Methodology:

-

Protein Expression and Purification: Express recombinant HIV-1 p24 protein in E. coli and purify to high homogeneity using chromatography (e.g., Ni-NTA, size exclusion).

-

In Vitro Assembly:

-

Incubate purified p24 (e.g., 100 µM) in a high-salt assembly buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl) at 4°C or 37°C for several hours to overnight to form capsid-like tubes.

-

Assembly can be monitored by light scattering or visualized by electron microscopy.

-

-

Stability Assay:

-

Dilute the pre-formed capsid tubes into a destabilization buffer (e.g., buffer with lower salt and added detergent like 0.5% Triton X-100).

-

Simultaneously, add the test compound (e.g., PF-74) or a control (e.g., DMSO).

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Pelleting and Quantification:

-

Layer the reaction mixture over a sucrose cushion (e.g., 30% sucrose).

-

Pellet the intact capsid tubes via ultracentrifugation (e.g., 100,000 x g for 30 min).

-

Carefully remove the supernatant.

-

Resuspend the pellet in sample buffer and quantify the amount of p24 protein using SDS-PAGE with Coomassie staining or Western blot.

-

-

Analysis: Compare the amount of pelleted p24 in the compound-treated sample to the control. An increase in pelleted p24 indicates stabilization, while a decrease indicates destabilization.

p24 Detection by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying p24 antigen in cell culture supernatants, a proxy for viral replication.[26][27][28][29][30]

Principle: A sandwich ELISA format is used. A capture antibody specific for p24 is coated onto a microplate. The sample containing p24 is added and binds to the capture antibody. After washing, a second, biotinylated detection antibody is added, which also binds to p24. Finally, Streptavidin-HRP is added, followed by a chromogenic substrate (like TMB) to produce a colorimetric signal proportional to the amount of p24.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture anti-p24 monoclonal antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA) for 1-2 hours at room temperature (RT).

-

Sample Incubation:

-

Wash the plate.

-

Lyse viral particles in samples (e.g., cell culture supernatant) with 0.5% Triton X-100.

-

Add samples and a standard curve of known recombinant p24 concentrations to the wells.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

-

Detection Antibody: Wash the plate and add a biotinylated anti-p24 detection antibody. Incubate for 1 hour at RT.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 45-60 minutes at RT.

-

Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

-

Stopping and Reading: Stop the reaction with an acid solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the p24 concentration in samples by interpolating from the standard curve.

Co-Immunoprecipitation (Co-IP) for Host Factor Interaction

Co-IP is a gold-standard technique to identify and validate interactions between p24 and host proteins within a cellular context.[31][32][33][34][35]

Principle: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions. An antibody targeting a "bait" protein (e.g., a tagged version of p24 or an endogenous host factor) is used to capture the bait and any associated "prey" proteins from the lysate. The entire complex is precipitated, and the presence of the prey protein is detected by Western blot.

Methodology:

-

Cell Culture and Lysis:

-

Transfect cells to express tagged p24 (e.g., HA-p24) or infect cells with HIV-1.

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing NP-40 or Triton X-100 and protease inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-HA antibody) or a negative control (e.g., IgG isotype control) for several hours to overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them multiple times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot using an antibody against the expected prey protein (e.g., anti-TRIM5α) to confirm the interaction. The bait protein should also be probed as a positive control for the IP.

-

Conclusion and Future Directions

The HIV-1 capsid protein p24 is a cornerstone of the viral replication cycle, exhibiting a functional complexity that makes it a powerful and versatile therapeutic target. The clinical success of Lenacapavir has validated this approach and opened the door for a new class of antiretrovirals. Future research will likely focus on developing next-generation capsid inhibitors with improved resistance profiles and exploring novel modalities, such as biologics, that target p24. A deeper understanding of the dynamic interplay between the capsid and host cell factors will continue to reveal new vulnerabilities that can be exploited for therapeutic benefit, bringing the goal of a functional cure for HIV-1 closer to reality.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizing HIV-1 Capsid and Its Interactions with Antivirals and Host Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 6. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]

- 7. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 8. Reconstitution and visualization of HIV-1 capsid-dependent replication and integration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. journals.asm.org [journals.asm.org]

- 11. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Frontiers | GS-CA Compounds: First-In-Class HIV-1 Capsid Inhibitors Covering Multiple Grounds [frontiersin.org]

- 14. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. PF-3450074 | HIV Protease | TargetMol [targetmol.com]

- 18. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 19. BI-2 destabilizes HIV-1 cores during infection and Prevents Binding of CPSF6 to the HIV-1 Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TRIM5 is an innate immune sensor for the retrovirus capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. From Capsids to Complexes: Expanding the Role of TRIM5α in the Restriction of Divergent RNA Viruses and Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. TRIM5 structure, HIV-1 capsid recognition, and innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. experts.umn.edu [experts.umn.edu]

- 26. hiv-forschung.de [hiv-forschung.de]

- 27. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. raybiotech.com [raybiotech.com]

- 29. researchgate.net [researchgate.net]

- 30. en.hillgene.com [en.hillgene.com]

- 31. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Evaluation of a Bead-Free Coimmunoprecipitation Technique for Identification of Virus–Host Protein Interactions Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Analysis of the Virus–Host Protein–Protein Interaction via Co-Immunoprecipitation (Co-IP) | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Interaction of HIV-1 Capsid with Host Cell Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) capsid is a conical protein shell that encases the viral genome and associated enzymes. Far from being a passive container, the capsid is a dynamic structure that plays a central and active role throughout the early stages of the viral life cycle. Following entry into a host cell, the capsid orchestrates cytoplasmic trafficking, protects the viral replication complex from cellular defense mechanisms, and mediates nuclear import. The successful navigation of these processes is critically dependent on a complex and finely tuned series of interactions between the capsid and a multitude of host cell factors. These interactions can either facilitate or restrict viral replication, making the capsid and its host factor interactions a key battleground between the virus and the host, and consequently, a promising target for novel antiretroviral therapies.

This technical guide provides a comprehensive overview of the core interactions between the HIV-1 capsid and key host cell factors. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms governing the early stages of HIV-1 infection. This document summarizes quantitative binding data, provides detailed experimental protocols for studying these interactions, and presents visual representations of key pathways and experimental workflows.

HIV-1 Capsid Structure and Function

The HIV-1 capsid is a fullerene cone composed of approximately 1,500 copies of the viral capsid protein (CA or p24). These CA monomers assemble into roughly 250 hexamers and precisely 12 pentamers, the latter being crucial for inducing the curvature of the conical structure.[1] The capsid protects the viral genome from degradation and recognition by innate immune sensors while providing a microenvironment for reverse transcription.[2] The timing and location of capsid "uncoating," or disassembly, is a topic of ongoing research, with evidence suggesting it is a gradual process that may be completed within the host cell nucleus.[2]

Key Host Cell Factor Interactions

The outer surface of the HIV-1 capsid presents a complex landscape for interaction with a variety of host cell proteins. These interactions are often dependent on the quaternary structure of the capsid lattice, with many factors recognizing interfaces that are only present in the assembled hexamers or at the junctions between them.[3]

Promoting Factors:

-

Cyclophilin A (CypA): An abundant cellular protein that binds to a proline-rich loop on the surface of the CA protein.[4] This interaction is thought to stabilize the capsid and shield it from recognition by restriction factors.[5]

-

Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): A nuclear protein that directly binds to a hydrophobic pocket on the CA hexamer.[6][7] This interaction is crucial for nuclear import and directing the pre-integration complex to transcriptionally active regions of the host genome for integration.[8]

-

Nucleoporins (NUPs): Components of the nuclear pore complex (NPC) that facilitate the translocation of the viral core into the nucleus. Key interacting NUPs include NUP358 (also known as RanBP2) and NUP153.[9][10] NUP358 interacts with the capsid via its cyclophilin-like domain, while NUP153 binds to the same pocket as CPSF6.[7][10]

Restriction Factors:

-

TRIM5α (Tripartite Motif-Containing Protein 5α): A species-specific restriction factor that recognizes the assembled HIV-1 capsid lattice.[11] In Old World monkeys, TRIM5α potently restricts HIV-1 infection by binding to the capsid and inducing its premature disassembly.[11][12] Human TRIM5α has a much weaker interaction and is less effective at restricting HIV-1.[11]

-

MxB (Myxovirus resistance protein B): An interferon-inducible protein that inhibits HIV-1 infection by binding to the capsid and blocking its entry into the nucleus.[13][14]

Quantitative Analysis of Capsid-Host Factor Interactions

The affinity of these interactions is a critical determinant of their biological outcome. The following tables summarize the available quantitative data for the binding of key host factors to the HIV-1 capsid.

| Host Factor | Interacting Domain | HIV-1 CA Construct | Method | Dissociation Constant (Kd) | Reference(s) |

| Promoting Factors | |||||

| Cyclophilin A (CypA) | Full-length | CA N-terminal domain | ITC | 7 µM | [15] |

| Nup358 | Cyclophilin-like domain | CA N-terminal domain | ITC | 16 µM | [15] |

| CPSF6 | Peptide (residues 313-327) | CA N-terminal domain | ITC | 9.8 µM | [6] |

| Restriction Factors | |||||

| TRIM5α (rhesus) | SPRY domain | Monomeric CA | - | > 1 mM (very weak) | [16] |

| MxB | Full-length | Assembled CA lattice | Co-pelleting assays | Binds to assembled capsid, no appreciable affinity for hexamers | [14] |

Note on TRIM5α and MxB Affinities: The interaction of TRIM5α and MxB with the HIV-1 capsid is highly dependent on the assembled capsid lattice.[11][14] The low affinity of the monomeric TRIM5α SPRY domain for a single CA protein is overcome by the avidity gained from multivalent interactions with the repeating pattern of the capsid surface.[16] Similarly, MxB recognizes a higher-order structure of the assembled capsid and does not bind to individual CA hexamers.[14] Therefore, a simple dissociation constant (Kd) does not fully capture the biological reality of these interactions.

Experimental Protocols

A variety of biochemical, biophysical, and cell-based assays are employed to study the intricate interactions between the HIV-1 capsid and host cell factors. Below are detailed methodologies for some of the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Protocol for HIV-1 CA-NTD and CPSF6 Peptide Interaction:

-

Protein and Peptide Preparation:

-

Express and purify the N-terminal domain of HIV-1 CA (residues 1-151).

-

Synthesize the CA-binding peptide of CPSF6 (residues 313-327).

-

Dialyze both the protein and peptide extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Determine the precise concentrations of the protein and peptide solutions.

-

-

ITC Experiment Setup:

-

Load the HIV-1 CA-NTD solution (e.g., 600-800 µM) into the sample cell of the ITC instrument.

-

Load the CPSF6 peptide solution (e.g., 6.2-6.7 mM) into the injection syringe.

-

Set the experimental temperature to 25°C.

-

-

Titration and Data Acquisition:

-

Perform a series of small injections (e.g., 2 µL) of the CPSF6 peptide into the CA-NTD solution.

-

Record the heat change after each injection.

-

Continue the injections until the binding reaction is saturated.

-

-

Data Analysis:

-

Integrate the heat change peaks to obtain the heat released per injection.

-

Plot the heat released as a function of the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

In Vitro HIV-1 Capsid Uncoating Assay

This assay measures the stability of the HIV-1 capsid by quantifying the release of CA protein from purified viral cores over time.[1]

Protocol: [1]

-

Isolation of HIV-1 Cores:

-

Produce HIV-1 particles by transfecting a suitable cell line (e.g., 293T) with a proviral DNA construct.

-

Concentrate the virus particles from the cell culture supernatant by ultracentrifugation.

-

Isolate the viral cores by treating the concentrated virions with a mild detergent (e.g., Triton X-100) and sedimenting them through a sucrose gradient.

-

Collect the fractions containing the purified cores.

-

-

Uncoating Reaction:

-

Dilute the purified cores in a suitable buffer (e.g., STE buffer).

-

Incubate the core suspension at 37°C to induce uncoating.

-

At various time points, take aliquots of the reaction.

-

-

Separation of Assembled and Disassembled Capsid:

-

Immediately after taking each aliquot, separate the intact cores (pellet) from the soluble, disassembled CA protein (supernatant) by ultracentrifugation.

-

-

Quantification of CA Protein:

-

Carefully collect the supernatant.

-

Quantify the amount of CA protein in the supernatant using a p24 ELISA.

-

The amount of soluble p24 at each time point reflects the extent of uncoating.

-

-

Data Analysis:

-

Plot the percentage of released CA as a function of time to determine the uncoating kinetics.

-

Yeast Two-Hybrid (Y2H) System for Identifying Protein-Protein Interactions

The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.

-

Plasmid Construction:

-

Clone the cDNA of the "bait" protein (e.g., HIV-1 CA) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).

-

Clone a library of cDNAs from the host cell of interest into a "prey" vector that fuses them to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids. The yeast strain contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.

-

-

Selection and Screening:

-

Plate the transformed yeast on a selective medium that lacks histidine. Only yeast cells in which the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will activate the HIS3 reporter gene.

-

Perform a secondary screen, such as a β-galactosidase assay, to confirm the interactions.

-

-

Identification of Interacting Partners:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA inserts in the prey plasmids to identify the host proteins that interact with the bait.

-

Fluorescence Microscopy for Visualizing Capsid Trafficking

Fluorescence microscopy allows for the real-time visualization of HIV-1 capsid trafficking within living cells.

General Protocol:

-

Production of Fluorescently Labeled Virions:

-

Generate HIV-1 particles containing a fluorescently tagged protein. This can be achieved by co-transfecting producer cells with a proviral plasmid and a plasmid encoding a fluorescently tagged viral protein (e.g., Vpr-GFP) or by using viruses with internally labeled Gag proteins (e.g., Gag-iGFP).

-

-

Cell Culture and Infection:

-

Plate target cells (e.g., HeLa or T-cells) on glass-bottom dishes suitable for microscopy.

-

Infect the cells with the fluorescently labeled HIV-1 particles.

-

-

Live-Cell Imaging:

-

Mount the dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

-

Acquire time-lapse images of the infected cells to track the movement of the fluorescently labeled viral particles.

-

-

Image Analysis:

-

Use image analysis software to track the trajectories of individual viral particles.

-

Analyze the movement patterns (e.g., diffusive, directed motion) to infer interactions with cellular structures like microtubules.

-

By using multi-color imaging, co-localization with fluorescently tagged host factors can also be assessed.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay between the HIV-1 capsid and host factors is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

Caption: Overview of HIV-1 Capsid Interactions with Host Factors.

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Caption: In Vitro HIV-1 Capsid Uncoating Assay Workflow.

Conclusion and Future Directions

The intricate dance between the HIV-1 capsid and host cell factors is a testament to the complex evolutionary arms race between virus and host. A detailed understanding of these interactions at a molecular and quantitative level is paramount for the development of next-generation antiretroviral therapies. The recent approval of lenacapavir, a first-in-class capsid inhibitor, highlights the therapeutic potential of targeting these processes.

Future research will undoubtedly continue to unravel the complexities of capsid-host interactions. High-resolution structural techniques like cryo-electron tomography will provide unprecedented views of the capsid interacting with host factors in a cellular context. Advanced single-molecule imaging techniques will further illuminate the dynamics of capsid trafficking and uncoating in real-time. A deeper understanding of how the interplay of these various host factors is orchestrated in different cell types will be crucial for developing therapies that can effectively target the virus in all its reservoirs. The continued exploration of this dynamic interface will undoubtedly pave the way for novel strategies to combat HIV-1 infection.

References

- 1. HIV-1 Virus Interactions With Host Proteins: Interaction of the N-terminal Domain of the HIV-1 Capsid Protein With Human Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insight into HIV-1 Restriction by MxB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cyclophilin Homology Domain-Independent Role for Nup358 in HIV-1 Infection | PLOS Pathogens [journals.plos.org]

- 5. Contribution of MxB oligomerization to HIV-1 capsid binding and restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsid-dependent host factors in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Three-Fold Axis of the HIV-1 Capsid Lattice Is the Species-Specific Binding Interface for TRIM5α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innate defenses against HIV | Xiong Laboratory [xiong.yale.edu]

- 11. Structural insight into HIV-1 capsid recognition by rhesus TRIM5α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HIV-1 capsid undergoes coupled binding and isomerization by the nuclear pore protein NUP358 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIV-1 Capsid-Cyclophilin Interactions Determine Nuclear Import Pathway, Integration Targeting and Replication Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRIM5α self-assembly and compartmentalization of the HIV-1 viral capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MxB Is Not Responsible for the Blocking of HIV-1 Infection Observed in Alpha Interferon-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery and Development of Lenacapavir (GS-6207): A First-in-Class HIV-1 Capsid Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lenacapavir (GS-6207) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein, representing a significant advancement in antiretroviral therapy. Its novel mechanism of action, targeting multiple stages of the viral lifecycle, coupled with its long-acting properties, offers a transformative approach to both the treatment and prevention of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of Lenacapavir, with a focus on the core scientific data and experimental methodologies that have underpinned its journey from a promising chemical scaffold to a clinically approved therapeutic.

Introduction

The global HIV/AIDS epidemic continues to be a major public health challenge, necessitating the development of novel antiretroviral agents with improved efficacy, safety, and dosing convenience.[1] Lenacapavir (formerly GS-6207) emerged from a dedicated research program initiated in 2006 to identify small-molecule inhibitors of the HIV-1 capsid protein (CA).[2][3] The HIV-1 capsid is a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and virion assembly.[4][5] By targeting this previously unexploited viral component, Lenacapavir offers a distinct mechanism of action with no known cross-resistance to existing classes of antiretroviral drugs.[1][6] This guide will detail the scientific journey of Lenacapavir, from its initial discovery through to its comprehensive preclinical and clinical evaluation.

Discovery and Lead Optimization

The discovery of Lenacapavir was the culmination of a decade-long medicinal chemistry effort that began with a high-throughput screening campaign to identify small molecules that could disrupt the protein-protein interactions required for HIV-1 capsid assembly.[2][3] This campaign led to the identification of initial hits, which were then subjected to extensive structure-activity relationship (SAR) studies to enhance their antiviral potency and pharmacokinetic properties.[7]

A key breakthrough was the discovery of a diamide compound, PF-74, which was found to bind at the interface between two adjacent capsid protein monomers.[2] This binding site became the focus of intensive optimization efforts, leading to the development of the GS-CA1 series of compounds.[8] Further refinement of this scaffold, guided by X-ray crystallography and molecular modeling, ultimately resulted in the identification of Lenacapavir (GS-6207).[8][9] Lenacapavir's unique chemical structure allows it to bind with high affinity to a conserved pocket on the capsid protein, thereby disrupting its normal function.[10]

Mechanism of Action

Lenacapavir exerts its potent antiviral activity through a multi-stage mechanism of action that interferes with several critical steps in the HIV-1 life cycle.[4][11] By binding to the interface of capsid protein subunits, Lenacapavir stabilizes the capsid core, leading to aberrant assembly and disassembly processes.[5][12]

This interference disrupts:

-

Early-stage events: Lenacapavir inhibits capsid-mediated nuclear import of the viral pre-integration complex by interfering with its interaction with host cell factors such as CPSF6 and Nup153.[1][10] This blockade prevents the integration of viral DNA into the host genome.

-

Late-stage events: Lenacapavir disrupts the proper assembly of new virions by interfering with the function of the Gag/Gag-Pol polyproteins, leading to the production of malformed and non-infectious viral particles.[4]

This dual mechanism of action contributes to Lenacapavir's high potency and its ability to act at both the beginning and end of the viral replication cycle.

Preclinical Development

In Vitro Antiviral Activity

Lenacapavir demonstrated potent antiviral activity against a broad range of HIV-1 subtypes in various in vitro assays.[13] The half-maximal effective concentration (EC50) values were consistently in the picomolar range across different cell types.[13]

| Cell Type | HIV-1 Strain(s) | EC50 (pM) | Reference(s) |

| MT-4 cells | Laboratory strains | 105 | [13] |

| Human CD4+ T cells | Clinical isolates | 32 | [13] |

| Macrophages | Clinical isolates | 56 | [13] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 23 clinical isolates | 20-160 | [14] |

Table 1: In Vitro Antiviral Activity of Lenacapavir

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models revealed that Lenacapavir possesses properties conducive to a long-acting injectable formulation, including low systemic clearance.[15]

| Species | Administration | Key Findings | Reference(s) |

| Dogs | Oral (100 mg/kg) | No significant effects on cardiovascular, central nervous, or respiratory systems. | [13] |

| Rats | Oral (10 & 100 mg/kg) | No significant effects on central nervous or respiratory systems. | [13] |

| Rats & Dogs | Subcutaneous | Sustained plasma exposure with no unintended rapid drug release. | [15] |

Table 2: Summary of Preclinical Pharmacokinetic and Safety Findings

Clinical Development

Lenacapavir has undergone extensive clinical evaluation in a comprehensive program designed to assess its safety, efficacy, and long-acting potential for both HIV-1 treatment and pre-exposure prophylaxis (PrEP).

Phase 1 Studies

Initial Phase 1 studies in healthy volunteers and people with HIV demonstrated that single subcutaneous doses of Lenacapavir could achieve and maintain plasma concentrations above the EC95 for an extended period.[1] A single subcutaneous dose of 450 mg resulted in a mean maximum reduction in plasma HIV-1 RNA of 2.2 log10 copies/mL by day 9.[9]

CAPELLA Trial (NCT04150068)

The CAPELLA study was a pivotal Phase 2/3 trial that evaluated the efficacy and safety of Lenacapavir in heavily treatment-experienced adults with multidrug-resistant HIV-1.[16][17] Participants received Lenacapavir in combination with an optimized background regimen.[16] The trial met its primary endpoint, with a significantly higher proportion of participants in the Lenacapavir group achieving a viral load reduction of at least 0.5 log10 copies/mL compared to the placebo group.[16] After 2 years of treatment, 82% of participants receiving Lenacapavir in combination with an optimized background regimen achieved virologic suppression.[18]

PURPOSE Trials (PURPOSE 1: NCT04994509 & PURPOSE 2)

The PURPOSE program is a series of clinical trials evaluating the safety and efficacy of twice-yearly injectable Lenacapavir for HIV PrEP.[19][20]

-

PURPOSE 1: This trial enrolled cisgender women in sub-Saharan Africa and demonstrated 100% efficacy, with no HIV infections occurring in the Lenacapavir group.[17][21]

-

PURPOSE 2: This trial enrolled a diverse population of cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals. The results showed that twice-yearly Lenacapavir was superior to daily oral Truvada for HIV prevention, with a 96% relative risk reduction.[22]

| Trial | Population | Key Efficacy Finding | Reference(s) |

| CAPELLA | Heavily treatment-experienced adults with MDR HIV-1 | 82% virologic suppression at 2 years with an optimized background regimen. | [18] |

| PURPOSE 1 | Cisgender women | 100% efficacy in preventing HIV infection. | [17][21] |

| PURPOSE 2 | Cisgender MSM, TGW, TGM, GNB individuals | 96% relative risk reduction in HIV incidence compared to background HIV incidence. | [22] |

Table 3: Key Efficacy Results from Lenacapavir Clinical Trials

Pharmacokinetics in Humans

Clinical pharmacokinetic data have confirmed the long-acting profile of Lenacapavir following subcutaneous administration.

| Administration | Tmax | Half-life | Bioavailability (Oral) | Protein Binding | Reference(s) |

| Oral | ~4 hours | 10-12 days | 6-10% | ~99.8% | [1][23] |

| Subcutaneous | ~84 days | 8-12 weeks | - | ~99.8% | [1][23] |

Table 4: Pharmacokinetic Parameters of Lenacapavir in Humans

Resistance

As with all antiretroviral agents, the potential for drug resistance is a key consideration. In vitro and in vivo studies have identified several resistance-associated mutations (RAMs) in the HIV-1 capsid protein that can reduce susceptibility to Lenacapavir.[24] The most common RAMs include Q67H, K70N, N74D, and M66I.[18] The emergence of resistance in clinical trials was often associated with functional Lenacapavir monotherapy, highlighting the importance of combination therapy.[18] Notably, Lenacapavir does not exhibit cross-resistance with other existing classes of antiretroviral drugs.[6]

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

Objective: To determine the half-maximal effective concentration (EC50) of Lenacapavir against HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., laboratory-adapted strains like IIIB or clinical isolates)

-

Lenacapavir stock solution

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

-

96-well cell culture plates

-

p24 antigen ELISA kit or Reverse Transcriptase (RT) activity assay kit

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Dilution: Prepare a serial dilution of Lenacapavir in complete RPMI-1640 medium.

-

Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication in the cell culture supernatant using either a p24 antigen ELISA or an RT activity assay, following the manufacturer's instructions.

-

Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of viral replication against the log of the Lenacapavir concentration and fitting the data to a sigmoidal dose-response curve.

Pharmacokinetic Analysis by LC-MS/MS

Objective: To quantify the concentration of Lenacapavir in plasma samples.

Materials:

-

Plasma samples

-

Lenacapavir analytical standard and a stable isotope-labeled internal standard (SIL-IS)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or tubes

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma in a 96-well plate or microcentrifuge tube, add 150 µL of ACN containing the SIL-IS.

-

Vortex to mix and precipitate the plasma proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the prepared sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: ACN with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Lenacapavir and its SIL-IS.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of known concentrations of Lenacapavir analytical standards prepared in a biological matrix.

-

Quantify the concentration of Lenacapavir in the unknown samples by comparing the peak area ratio of the analyte to the SIL-IS against the calibration curve.

-

Chemical Synthesis of Lenacapavir

The synthesis of Lenacapavir is a multi-step process involving the assembly of several key fragments. A convergent synthetic strategy is typically employed.

A detailed, step-by-step synthesis is beyond the scope of this guide; however, the key transformations include:

-

Sonogashira Coupling: To couple the sulfonyl alkyne fragment to the bis-bromopyridine core.

-

Suzuki Coupling: To introduce the indazole boronic ester fragment.

-

Amide Coupling: To form the amide bond with the chiral amine fragment.

-

Final Modifications: Including mesylation and hydrolysis to yield the final product.

Conclusion

Lenacapavir represents a landmark achievement in HIV-1 drug discovery, offering a novel mechanism of action, potent antiviral activity, and a long-acting formulation that has the potential to transform the landscape of HIV-1 treatment and prevention. Its development journey, from the initial identification of a novel target to the successful completion of pivotal clinical trials, underscores the power of innovative medicinal chemistry and a deep understanding of viral biology. This technical guide has provided a comprehensive overview of the key scientific data and experimental methodologies that have been instrumental in the discovery and development of this first-in-class HIV-1 capsid inhibitor. As Lenacapavir becomes more widely available, it is poised to play a critical role in the global effort to end the HIV epidemic.

References

- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 2. ablinc.com [ablinc.com]

- 3. growingscience.com [growingscience.com]

- 4. profoldin.com [profoldin.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. gilead.com [gilead.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Participant-reported Outcomes from the CAPELLA Clinical Trial of Lenacapavir-based Regimens in Heavily Treatment-experienced Adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. hepatochem.com [hepatochem.com]

- 12. research.cbc.osu.edu [research.cbc.osu.edu]

- 13. gilead.com [gilead.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. h-h-c.com [h-h-c.com]

- 18. researchgate.net [researchgate.net]

- 19. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 20. hanc.info [hanc.info]

- 21. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. en.hillgene.com [en.hillgene.com]

Preclinical Evaluation of Novel HIV-1 Capsid Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Human Immunodeficiency Virus Type-1 (HIV-1) capsid inhibitors. The HIV-1 capsid is a critical viral structure involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly, making it a promising target for antiretroviral therapy.[1][2] This guide summarizes key preclinical data for prominent novel capsid inhibitors, details essential experimental methodologies, and visualizes complex biological pathways and workflows to facilitate research and development in this area.

Overview of Novel HIV-1 Capsid Inhibitors

A new generation of antiretroviral drugs, HIV-1 capsid inhibitors, function by binding to the viral capsid protein (CA), a crucial component for viral replication. This interference disrupts multiple phases of the HIV-1 life cycle. One of the most advanced capsid inhibitors is Lenacapavir (formerly GS-6207), which has demonstrated potent antiviral activity in preclinical and clinical settings.[2][3][4] Other significant novel capsid inhibitors in preclinical development include VH4004280 and VH4011499, which have shown picomolar efficacy against a range of HIV-1 strains.[1][5][6] Older compounds like PF-3450074 (PF-74) and the pyrrolopyrazolones BI-1 and BI-2 have been instrumental in validating the capsid as a drug target, although they possess lower potency compared to newer agents.[7][8][9]

Quantitative Preclinical Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity data for several novel HIV-1 capsid inhibitors. This allows for a direct comparison of their potency and therapeutic index.

Table 1: In Vitro Antiviral Activity of Novel HIV-1 Capsid Inhibitors

| Inhibitor | Cell Line | HIV-1 Strain(s) | EC50 | Reference(s) |

| Lenacapavir (GS-6207) | MT-4 | HIV-1 (unspecified) | 105 pM | [10] |

| Human CD4+ T cells | HIV-1 (unspecified) | 32 pM | [10] | |

| Macrophages | HIV-1 (unspecified) | 56 pM | [10] | |

| Various | 23 clinical isolates | 20–160 pM | [10] | |

| Various | HIV-2 isolates | 885 pM | [10] | |

| VH4004280 (VH-280) | MT-2 | NLRepRluc-WT | 0.093 ± 0.021 nM | [11] |

| A3R5-GFP/Luc | NL4-3 | 0.17 nM | [5][6] | |

| A3R5-GFP/Luc | BAL | 0.13 ± 0.05 nM | [5][6] | |

| A3R5-GFP/Luc | HXB2 | 0.085 ± 0.045 nM | [5][6] | |

| MT-2 | 48 clinical isolates | Median: 0.28 nM (Range: 0.08–0.93 nM) | [5] | |

| VH4011499 (VH-499) | MT-2 | NLRepRluc-WT | 0.023 ± 0.008 nM | [11] |

| A3R5-GFP/Luc | NL4-3 | 0.042 nM | [5][6] | |

| A3R5-GFP/Luc | BAL | 0.020 ± 0.003 nM | [5][6] | |

| A3R5-GFP/Luc | HXB2 | 0.026 ± 0.008 nM | [5][6] | |

| MT-2 | 48 clinical isolates | Median: 0.058 nM (Range: 0.021–0.13 nM) | [5] | |

| PF-3450074 (PF-74) | SupT1 | Wild-type HIV-1 | ~0.3 µM | [12] |

| TZM-bl | Wild-type HIV-1 | <0.5 µM | [12] | |

| PBMCs | Various isolates | 8-640 nM | [7] | |

| BI-2 | Various | Wild-type HIV-1 | 3 µM | [8][9] |

Table 2: In Vitro Cytotoxicity of Novel HIV-1 Capsid Inhibitors

| Inhibitor | Cell Line | CC50 | Reference(s) |

| Lenacapavir (GS-6207) | Not specified | Not specified in provided abstracts | |

| VH4004280 (VH-280) | MT-2 | >20 µM | [11] |

| VH4011499 (VH-499) | MT-2 | >20 µM | [11] |

| PF-3450074 (PF-74) | PBMCs | 90.5 ± 5.9 µM | [7] |

| BI-2 | Not specified | Not specified in provided abstracts |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of HIV-1 capsid inhibitors.

Antiviral Activity Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.

Materials:

-

96-well microtiter plates pre-coated with a mouse monoclonal anti-p24 antibody.

-

Cell culture supernatant from HIV-1 infected cells treated with test compounds.

-

Recombinant p24 antigen standard.

-

Biotinylated human polyclonal anti-p24 antibody.

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate.

-

TMB or OPD substrate solution.

-

Stop solution (e.g., 1 M H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween 20).

-

Lysis buffer (if measuring intracellular p24).

Procedure:

-

Sample Preparation:

-

Assay Procedure:

-

Add 100 µL of standards and diluted samples to the pre-coated wells.[13]

-